molecular formula C20H12N2O4 B2569402 2-([1,1'-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione CAS No. 295360-78-0

2-([1,1'-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione

Cat. No.: B2569402
CAS No.: 295360-78-0
M. Wt: 344.326
InChI Key: CIUHKPXHDFFXCR-UHFFFAOYSA-N
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Description

The compound “2-([1,1’-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione” is an organic compound containing a biphenyl group and a nitroisoindoline group. The biphenyl group consists of two connected phenyl rings . The nitroisoindoline group likely contains an isoindoline ring, which is a type of heterocycle, with a nitro functional group attached.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would contribute to the planarity and rigidity of the molecule, while the nitroisoindoline group could introduce some degree of polarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The biphenyl group is generally stable and unreactive, while the nitro group in the nitroisoindoline part could potentially undergo reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the biphenyl group could contribute to its hydrophobicity, while the nitroisoindoline group could influence its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use in a biological context, its mechanism of action would likely involve interactions with biological molecules .

Properties

IUPAC Name

4-nitro-2-(4-phenylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c23-19-16-7-4-8-17(22(25)26)18(16)20(24)21(19)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUHKPXHDFFXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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